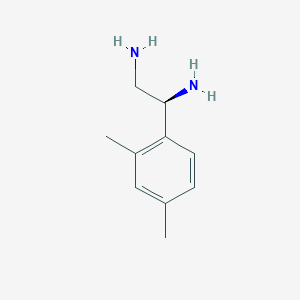
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to an ethane-1,2-diamine backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 2,4-dimethylbenzaldehyde is subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,4-dimethylbenzaldehyde are subjected to reductive amination.
Purification: The crude product is purified using distillation or recrystallization.
Chiral Resolution: Industrial-scale chiral resolution techniques, such as simulated moving bed chromatography, are employed to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ethane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different optical activity.
1-(2,4-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2,4-Dimethylphenyl)ethane-1,2-diol: A structurally similar compound with hydroxyl groups instead of amine groups.
Uniqueness
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration, which imparts distinct optical and chemical properties. This makes it particularly valuable in applications requiring enantiomerically pure compounds, such as in pharmaceuticals and asymmetric synthesis.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1S)-1-(2,4-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m1/s1 |
InChI Key |
SNWQYHLWTPSPAH-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](CN)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
![Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13036871.png)
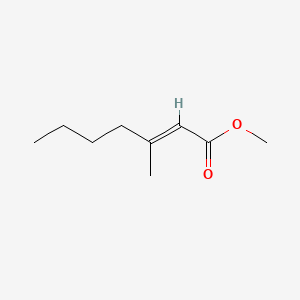
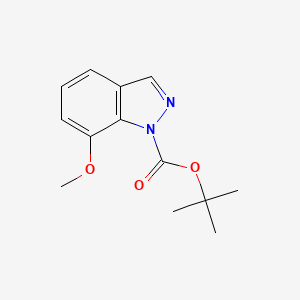
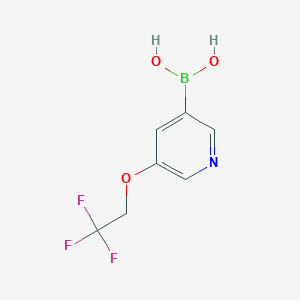
![Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride](/img/structure/B13036895.png)
![(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B13036898.png)
![(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13036901.png)
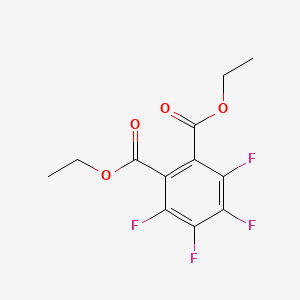
![benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B13036923.png)


